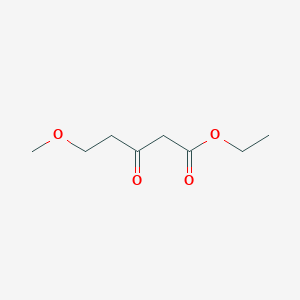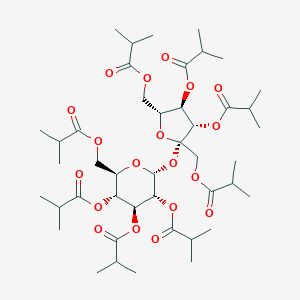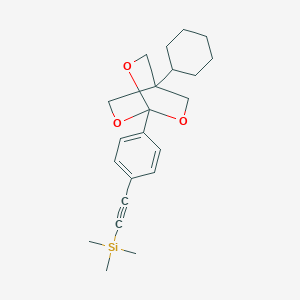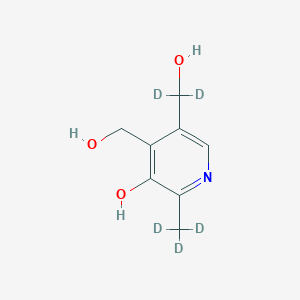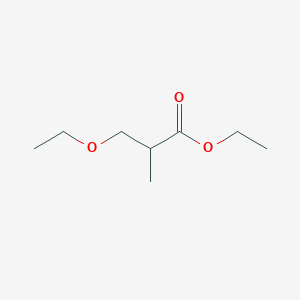
2,3-Dimethylbenzene-1,4-dicarbonitrile
説明
“2,3-Dimethylbenzene-1,4-dicarbonitrile” is an organic compound with the molecular formula C10H8N2. It is a derivative of dimethylbenzene, also known as xylene . Xylene is a colorless, flammable liquid of great industrial value .
Synthesis Analysis
The synthesis of “2,3-Dimethylbenzene-1,4-dicarbonitrile” could potentially involve the coupling of 1,2-bis-boronic esters . This process involves the formation of a boronate complex with an electron-rich aryllithium. In the presence of an electron-deficient aryl nitrile, an electron donor–acceptor complex is formed . Following visible-light photoinduced electron transfer, a primary radical is generated which isomerizes to the more stable secondary radical before radical-radical coupling with the arene radical-anion .Molecular Structure Analysis
The molecular structure of “2,3-Dimethylbenzene-1,4-dicarbonitrile” consists of a benzene ring with two methyl groups and two nitrile groups attached. The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Chemical Reactions Analysis
The chemical reactions involving “2,3-Dimethylbenzene-1,4-dicarbonitrile” could potentially involve electrophilic aromatic substitution reactions . These reactions involve the attack of an aromatic ring on a carbocation .科学的研究の応用
Corrosion Inhibition :
- 2-Aminobenzene-1,3-dicarbonitriles have potential as green corrosion inhibitors for aluminum in 0.5 M NaOH, exhibiting mixed-type inhibitory effects (Verma et al., 2015).
- ABDN-3, a 2-aminobenzene-1,3-dicarbonitrile derivative, effectively inhibits mild steel corrosion in 1M HCl, with a high inhibition efficiency (Verma, Quraishi, & Singh, 2015).
Photoinduced Electron Transfer Reactions :
- Substituents like 2-methyl-BDC or 2,5-dimethyl-BDC can increase the quantum yield in photoinduced electron transfer reactions in alcohol, making them more efficient than 1,4-benzenedicarbonitrile (Suzuki et al., 1997).
Regiospecific Synthesis :
- Photoevaporation of 2-methyl- and 2,4-dimethylbenzophenone with certain reactants leads to the regiospecific synthesis of complex hydrocarbons (Pfau, Rowe, & Heindel, 1978).
Combustion and Fuel Cells :
- 1,2-Dimethylbenzene shows higher reactivity than its isomers under specific conditions, suggesting its potential as a fuel for combustion in fuel cells (Gaïl et al., 2008).
Thermodynamic Properties :
- Research has provided values of condensed-phase heat capacities and enthalpies for compounds like 1,4-dimethylbenzene and 2,3-dimethylnaphthalene, giving insights into their thermodynamic properties (Messerly et al., 1988).
Synthesis of Hydrocarbons :
- The synthesis of hydrocarbons through the reaction of phenyllithium and bromobenzene and lithium was demonstrated, offering a method with high yield and easy access (Wittig, 1980).
Environmental Water Purification :
- Porphyrazines synthesized from 1,4-dimethylbenzene derivatives have been used as photocatalysts for purifying environmental waters by oxidizing pollutants using solar energy (Abdel-Razik, Almahy, & El-Badry, 2018).
将来の方向性
特性
IUPAC Name |
2,3-dimethylbenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-8(2)10(6-12)4-3-9(7)5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJAONKADPJUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611665 | |
| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzene-1,4-dicarbonitrile | |
CAS RN |
103754-49-0 | |
| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










